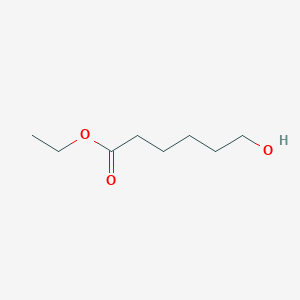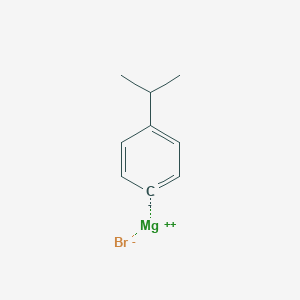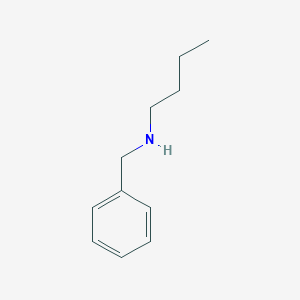
methylsulfanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The methylsulfide anion is an organosulfur compound with the chemical formula CH₃S⁻. It is a sulfur analog of the methoxide anion (CH₃O⁻) and is known for its nucleophilic properties. The methylsulfide anion is commonly encountered in organic synthesis and is used as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The methylsulfide anion can be prepared through the deprotonation of methanethiol (CH₃SH) using a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the anion.
Industrial Production Methods: In industrial settings, the methylsulfide anion is often generated in situ during chemical processes. One common method involves the reaction of methanethiol with a base in the presence of an alkyl halide to form the corresponding methylsulfide compound.
Types of Reactions:
Nucleophilic Substitution: The methylsulfide anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Oxidation: The methylsulfide anion can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide (H₂O₂) yields methylsulfoxide, which can be further oxidized to methylsulfone.
Reduction: The methylsulfide anion can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and aprotic solvents (e.g., DMSO, THF).
Oxidation: Hydrogen peroxide (H₂O₂), peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Thioethers (Sulfides): Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
科学的研究の応用
The methylsulfide anion has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis to form various sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The methylsulfide anion exerts its effects primarily through nucleophilic attack on electrophilic centers. Its high nucleophilicity is due to the presence of the lone pair of electrons on the sulfur atom, which can readily form bonds with electrophiles. In biological systems, the methylsulfide anion can participate in enzymatic reactions involving sulfur transfer.
類似化合物との比較
Methoxide Anion (CH₃O⁻): The oxygen analog of the methylsulfide anion, known for its nucleophilic properties.
Ethylsulfide Anion (C₂H₅S⁻): Similar to the methylsulfide anion but with an ethyl group instead of a methyl group.
Thiolate Anions (RS⁻): General class of sulfur-containing anions with varying alkyl or aryl groups.
Uniqueness: The methylsulfide anion is unique due to its strong nucleophilicity and ability to participate in a wide range of chemical reactions. Its sulfur atom provides distinct reactivity compared to oxygen-containing analogs, making it valuable in both synthetic and biological contexts.
特性
CAS番号 |
17302-63-5 |
|---|---|
分子式 |
CH5S+ |
分子量 |
49.12 g/mol |
IUPAC名 |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChIキー |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
正規SMILES |
C[SH2+] |
Key on ui other cas no. |
17302-63-5 |
同義語 |
Methylsulfide anion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylbenzo[cd]indole](/img/structure/B105486.png)











